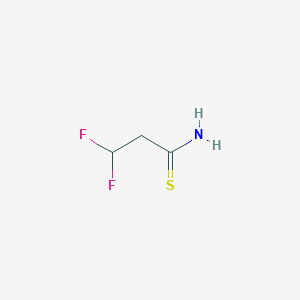

3,3-Difluoropropanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoropropanethioamide is a chemical compound with the molecular formula C3H5F2NS . It is used for research purposes and is not intended for human or veterinary use.

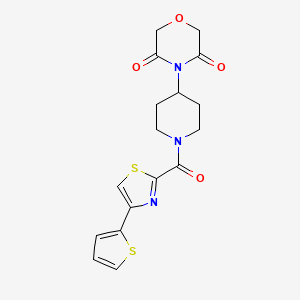

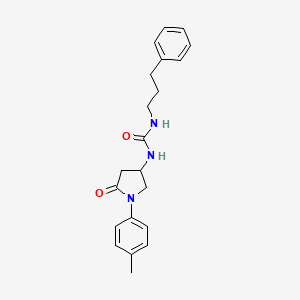

Molecular Structure Analysis

The molecular structure of 3,3-Difluoropropanethioamide consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Fluorinated compounds, particularly those with trifluoromethylthio (SCF3) groups, play a crucial role in drug discovery. Their ability to modulate lipophilicity and metabolic stability of molecules has led to the development of several drugs with improved therapeutic profiles. The synthesis of α-SCF3-substituted carbonyl compounds, although challenging, has been explored through various catalytic methodologies, including radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. These strategies aim at producing enantiomerically enriched molecules which are significant in medicinal chemistry due to their biological activity being closely related to the presence of SCF3 residues in the molecular scaffold (Rossi et al., 2018).

Electrophilic Reagents for Trifluoromethylthiolation

The development of electrophilic trifluoromethylthiolating reagents has facilitated the direct trifluoromethylthiolation of substrates, contributing to the design of lead compounds in drug discovery. These reagents, including trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, exhibit high reactivity towards a wide range of nucleophiles, allowing for efficient introduction of the trifluoromethylthio group into small molecules. This process is pivotal for enhancing drug molecule's cell-membrane permeability and chemical stability (Shao et al., 2015).

Material Science and Electrochromic Devices

In material science, fluorinated compounds have been utilized in the fabrication of electrochromic devices. For instance, chemically cross-linked electrospun poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) nanofibrous mats have been developed as hosts for ionic liquids in polymer electrolytes. These mats demonstrate improved structural integrity, swelling behavior, and crystallization characteristics, which are crucial for achieving high ionic conductivity and reducing ionic liquid consumption in electrochromic devices (Zhou et al., 2014).

Eigenschaften

IUPAC Name |

3,3-difluoropropanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NS/c4-2(5)1-3(6)7/h2H,1H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFNTACHHIWRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropropanethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)

![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)